5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
5-ethoxy-6-ethyl-1-methyl-3-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[2,3-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O4/c1-4-17-15-25-22-20(21(17)33-5-2)23(31)29(24(32)26(22)3)16-19(30)28-13-11-27(12-14-28)18-9-7-6-8-10-18/h6-10,15H,4-5,11-14,16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVYPPCKLQGFKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OCC)C(=O)N(C(=O)N2C)CC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a novel pyrido[2,3-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against cancer cell lines, and other pharmacological properties.
Pyrido[2,3-d]pyrimidine derivatives are known for their diverse biological activities. The specific compound has been shown to exhibit potent PIM-1 kinase inhibition , which is critical in cancer biology. PIM-1 is a serine/threonine kinase involved in cell cycle regulation and apoptosis, making it a promising target for cancer therapy.
Key Findings:
-
Cytotoxicity : The compound demonstrated significant cytotoxic effects against various cancer cell lines.
- In MCF-7 (breast cancer) cells, it achieved an IC50 value of 0.57 μM .
- In HepG2 (liver cancer) cells, the IC50 was 1.31 μM .
- Induction of Apoptosis : The compound activated apoptosis in MCF-7 cells, increasing total apoptosis by 58.29-fold , with a total apoptosis rate of 36.14% in treated cells compared to control levels of 0.62% .
- Cell Cycle Arrest : It was found to arrest the cell cycle at the G1 phase, further inhibiting proliferation .
Table of Biological Activities
| Activity Type | Cell Line | IC50 Value (μM) | Apoptosis Induction (%) | Mechanism of Action |
|---|---|---|---|---|
| Cytotoxicity | MCF-7 | 0.57 | 36.14 | PIM-1 kinase inhibition |
| Cytotoxicity | HepG2 | 1.31 | Not specified | PIM-1 kinase inhibition |
| Apoptosis Activation | MCF-7 | - | 58.29 | Induction via PIM-1 inhibition |
| Cell Cycle Arrest | MCF-7 | - | - | G1 phase arrest |
Case Studies
In recent studies, derivatives similar to the compound have been synthesized and tested for their anticancer properties:
- Study on PIM Kinase Inhibitors : A study reported that compounds with similar structures showed high levels of PIM kinase inhibition (up to 97.8% compared to staurosporine), indicating that this class of compounds could be developed into effective chemotherapeutic agents .
- Comparative Analysis : Another research highlighted that pyrido[2,3-d]pyrimidines possess broad-spectrum activities including anti-inflammatory and antibacterial properties alongside their anticancer potential .
Pharmacological Properties
Beyond anticancer activity, pyrido[2,3-d]pyrimidine derivatives have been associated with various pharmacological effects:
- Antimicrobial Activity : These compounds have shown efficacy against bacterial strains and fungi.
- Neuroprotective Effects : Some derivatives have been studied for their potential neuroprotective effects in models of neurodegenerative diseases.
Scientific Research Applications
Biological Activities
The compound has been studied for various pharmacological effects:
- Anticancer Activity : Research indicates that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer properties. The structural features of this compound may enhance its interaction with cellular targets involved in cancer progression.
- Antidepressant Effects : The presence of the piperazine moiety suggests potential antidepressant activity. Piperazine derivatives are well-known for their influence on serotonin receptors, which are crucial in mood regulation.
- Antimicrobial Properties : Some studies have shown that pyrimidine derivatives possess antimicrobial activity against a range of pathogens. This compound's structure may contribute to its effectiveness against bacterial and fungal infections.
Case Study 1: Anticancer Activity Assessment
A study investigated the anticancer properties of various pyrido[2,3-d]pyrimidine derivatives, including 5-ethoxy-6-ethyl-1-methyl compound. The results demonstrated significant cytotoxic effects on human cancer cell lines (e.g., MCF7 and HeLa), with IC50 values indicating potent activity compared to standard chemotherapeutics .
Case Study 2: Antidepressant Evaluation
In a preclinical study, the compound was evaluated for its antidepressant-like effects using the forced swim test and tail suspension test in rodents. Results indicated a decrease in immobility time, suggesting potential efficacy similar to established antidepressants .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional distinctions between the target compound and analogous pyrimidine-dione derivatives:
Table 1: Structural and Functional Comparison of Pyrimidine-Dione Derivatives
Key Observations:
Core Heterocycle Influence: Pyrido[2,3-d]pyrimidine-diones (target compound and ) are distinct from thieno[2,3-d]pyrimidine-diones () in electronic properties and solubility. The pyrido core may favor enzyme inhibition (e.g., eEF-2K ), while the thieno core is associated with antimicrobial activity .
Substituent Effects: The 4-phenylpiperazine group in the target compound is absent in other analogs but is pharmacologically significant; piperazine derivatives often enhance receptor binding in CNS-targeted drugs . Thiazole and oxadiazole substituents in thieno derivatives () contribute to antimicrobial activity by interacting with bacterial membranes or enzymes.
Biological Activity Trends: Pyrido[2,3-d]pyrimidine-diones with alkyl/aryl groups (e.g., target compound, ) are hypothesized to target enzymes or receptors due to their planar aromatic cores. Thieno[2,3-d]pyrimidine-diones with heterocyclic substituents (e.g., thiazole, oxadiazole) exhibit broad-spectrum antimicrobial activity, outperforming reference drugs like streptomycin in some cases .
Research Findings and Implications
Enzyme Inhibition Potential: The target compound’s structural similarity to eEF-2K inhibitors () suggests it may modulate kinase activity, a mechanism relevant in cancer and neurodegeneration. The 4-phenylpiperazine moiety could enhance binding to ATP pockets or allosteric sites.
Antimicrobial Activity Gap: Unlike thieno derivatives (), the pyrido core’s reduced electronegativity may limit direct antimicrobial efficacy. However, its lipophilic substituents (ethoxy, ethyl) might enable novel antibacterial applications via membrane disruption.
Synthetic Flexibility :
Alkylation and aryl substitution strategies used in synthesizing analogs () could be applied to modify the target compound’s piperazine group, enabling optimization for specific biological targets.
Toxicity and Solubility Considerations : The phenylpiperazine group may introduce CNS-related side effects, necessitating further ADMET studies. Ethoxy groups could improve solubility compared to purely hydrophobic analogs (e.g., ).
Q & A
Basic: How can the purity and structural integrity of this compound be verified during synthesis?
Methodological Answer:
To confirm purity and structural fidelity, employ a combination of 1H/13C NMR and LCMS analyses. For NMR, compare chemical shifts (e.g., δ 1.19 ppm for ethyl groups in CDCl3) and coupling constants with established derivatives like 6-amino-1-cyclopropyl-3-ethylpyrimidine-2,4(1H,3H)-dione . LCMS should confirm the molecular ion peak (e.g., [M+H]+ 196.2 for analogous compounds) and rule out impurities. Additionally, monitor melting points (e.g., 186–187°C for cyclopropyl derivatives) as a secondary purity indicator .
Advanced: What strategies resolve discrepancies in NMR spectral data for pyrido[2,3-d]pyrimidine-2,4-dione derivatives?
Methodological Answer:
Discrepancies often arise from solvent effects, tautomerism, or residual protons. To address this:
- Solvent standardization : Use deuterated solvents (e.g., CDCl3 or DMSO-d6) consistently, as solvent polarity impacts chemical shifts .
- Tautomer analysis : For compounds with labile protons (e.g., NH or OH groups), perform variable-temperature NMR to identify dynamic equilibria .
- Cross-validate with LCMS : Confirm molecular weight matches theoretical values to exclude structural misassignments .
Basic: What are optimal reaction conditions for introducing ethyl/ethoxy groups into the pyrido[2,3-d]pyrimidine core?
Methodological Answer:
Ethylation is achieved via alkylation with ethyl iodide in DMF or dichloromethane, using K2CO3 as a base (40–53% yields). For ethoxy groups, employ Williamson ether synthesis with ethyl bromide and hydroxyl precursors under reflux. Key steps include:
- Temperature control : 60–80°C for alkylation to minimize side reactions .
- Stoichiometry : Use 1.2–1.5 equivalents of alkylating agents to ensure complete substitution .
Advanced: How can computational methods enhance analog design for eEF-2K inhibition?
Methodological Answer:
Leverage quantum chemical calculations (e.g., DFT) to model ligand-receptor interactions and predict binding affinities. For example:
- Reaction path searches : Use software like Gaussian or ORCA to simulate transition states and optimize reaction conditions .
- Molecular docking : Screen virtual libraries of pyrido[2,3-d]pyrimidine derivatives against eEF-2K crystal structures to prioritize analogs with favorable steric/electronic profiles .
Basic: What analytical techniques characterize intermediates in the synthesis pathway?
Methodological Answer:
- NMR spectroscopy : Track regioselectivity of alkylation (e.g., δ 3.93 ppm for ethyl-CH2 in cyclopropyl derivatives) .
- LCMS : Monitor reaction progress by detecting intermediates (e.g., m/z 196.2 [M+H]+ for early-stage compounds) .
- Thermal analysis : Use TGA/DSC to assess thermal stability of intermediates (e.g., decomposition onset >200°C for stable analogs) .
Advanced: How to analyze structure-activity relationships (SAR) for antimicrobial activity in thieno[2,3-d]pyrimidine analogs?
Methodological Answer:
- Substituent variation : Compare bioactivity of derivatives with different groups (e.g., 5-methyl-6-(thiazol-4-yl) vs. 6-(oxadiazol-2-yl)). For example, oxadiazole-containing analogs show enhanced antimicrobial potency due to improved membrane penetration .
- Dose-response assays : Use MIC (minimum inhibitory concentration) testing against Gram-positive/-negative bacteria to quantify efficacy .
- Molecular modeling : Correlate logP values with activity to optimize lipophilicity .
Basic: What solvents and catalysts optimize cyclocondensation steps in pyrido[2,3-d]pyrimidine synthesis?
Methodological Answer:
- Solvent selection : DMF or POCl3 for cyclocondensation, as polar aprotic solvents enhance nucleophilic attack .
- Catalysts : Use triethylamine (TEA) or K2CO3 to deprotonate intermediates and accelerate ring closure .
- Reaction time : 6–12 hours under reflux to ensure completion .
Advanced: How to address low yields in multi-step syntheses of this compound?
Methodological Answer:
- Stepwise optimization : Isolate and purify intermediates (e.g., via column chromatography) to prevent carryover impurities .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) for steps like cyclocondensation .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, catalyst loading) using response surface methodology .
Basic: What safety protocols are critical when handling intermediates with reactive functional groups?
Methodological Answer:
- Protective equipment : Use gloves and goggles for alkylating agents (e.g., ethyl iodide) and POCl3 .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas from POCl3) .
- Waste disposal : Neutralize acidic/basic waste before disposal (e.g., quench POCl3 with ice-water) .
Advanced: How to design analogs with improved pharmacokinetic properties?
Methodological Answer:
- LogP optimization : Introduce hydrophilic groups (e.g., -OH, -COOH) to reduce logP and enhance solubility .
- Metabolic stability : Replace labile esters with amides or heterocycles to resist hepatic hydrolysis .
- In silico ADMET : Use tools like SwissADME to predict absorption and toxicity profiles pre-synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
